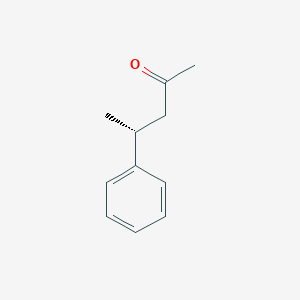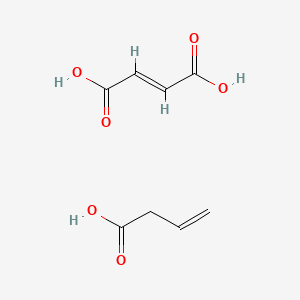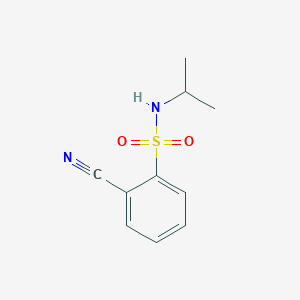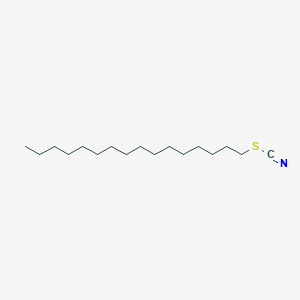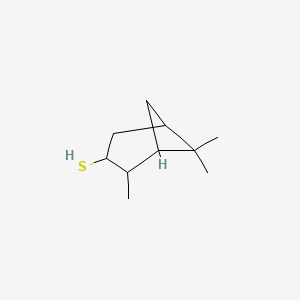
3-Mercaptopinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptopinane is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two-ring structure, which is fused together. This compound is known for its sulfurous, tropical fruit-like odor and is commonly used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Mercaptopinane can be synthesized through various methods. One common approach involves the reaction of pinene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where pinene is reacted with hydrogen sulfide. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Mercaptopinane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to pinene.
Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pinene.
Substitution: Various substituted pinane derivatives
Applications De Recherche Scientifique
3-Mercaptopinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the flavor and fragrance industry due to its unique odor profile
Mécanisme D'action
The mechanism of action of 3-Mercaptopinane involves its interaction with various molecular targets. The thiol group in this compound can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
- 2-Mercaptopinane
- 10-Mercaptopinane
- Pinanyl mercaptan
Comparison: 3-Mercaptopinane is unique due to its specific odor profile and reactivity. While similar compounds like 2-Mercaptopinane and 10-Mercaptopinane share structural similarities, they differ in their chemical properties and applications. For instance, 2-Mercaptopinane has a more pronounced sulfurous odor, while 10-Mercaptopinane is less reactive in substitution reactions .
Propriétés
Numéro CAS |
72361-41-2 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol |
InChI |
InChI=1S/C10H18S/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3 |
Clé InChI |
BLTKIZZDFQAPPT-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C2(C)C)CC1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


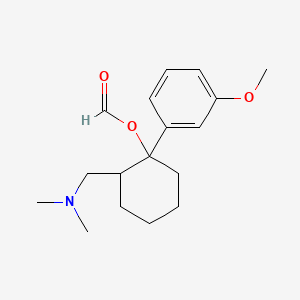

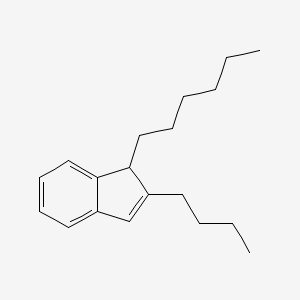
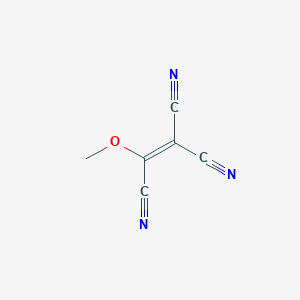
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
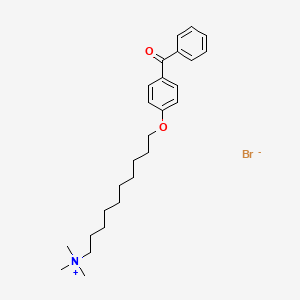
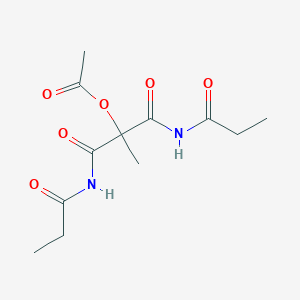
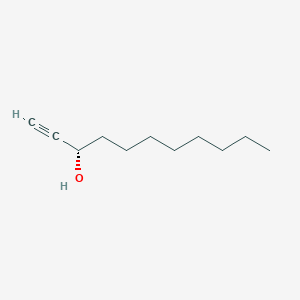
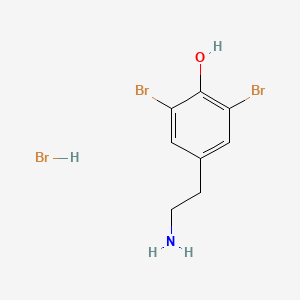
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
